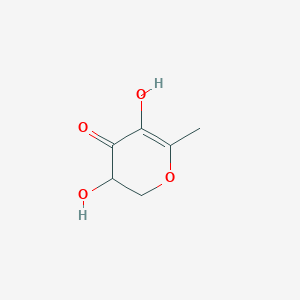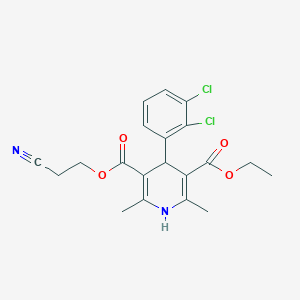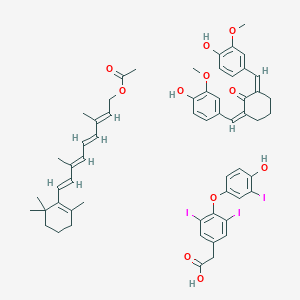
Plethoryl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plethoryl is a chemical compound that has gained attention for its potential use in scientific research. It is a synthetic molecule that can be synthesized using a variety of methods. The compound has been shown to have various biochemical and physiological effects that make it a promising tool for studying different biological processes.
Mécanisme D'action
Plethoryl's mechanism of action is not fully understood. However, it is believed to work by binding to the active site of enzymes and ion channels, thereby inhibiting their activity. The compound has been shown to be selective for certain enzymes and ion channels, which makes it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Plethoryl in lab experiments is its selectivity for specific enzymes and ion channels. This selectivity allows researchers to study specific biological processes without affecting other pathways. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations. Additionally, the compound's mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Orientations Futures
There are several future directions for the study of Plethoryl. One direction is to further investigate its mechanism of action. Understanding how the compound interacts with enzymes and ion channels could lead to the development of more selective compounds with fewer side effects.
Another future direction is to explore the use of this compound in drug discovery. The compound's ability to inhibit the activity of enzymes and ion channels makes it a promising tool for identifying new drug targets. Additionally, the compound's selectivity could be used to develop more effective and targeted therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its ability to inhibit the activity of enzymes and ion channels makes it a valuable tool for studying different biological processes. However, its potential toxicity and unknown mechanism of action should be taken into consideration when using it in lab experiments. Further research into the compound's mechanism of action and potential therapeutic uses could lead to exciting new discoveries in the field of drug discovery and development.
Méthodes De Synthèse
Plethoryl can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-amino-4,6-dichloropyrimidine with 3,5-dimethoxybenzaldehyde in the presence of a base. This method produces a high yield of the compound and is relatively simple.
Applications De Recherche Scientifique
Plethoryl has a wide range of applications in scientific research. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. This inhibition can be used to study the role of these enzymes in different biological processes. Additionally, this compound has been shown to modulate the activity of ion channels, which can be used to study the physiology of different cell types.
Propriétés
Numéro CAS |
100216-56-6 |
|---|---|
Formule moléculaire |
C58H63I3O11 |
Poids moléculaire |
1316.8 g/mol |
Nom IUPAC |
(2Z,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one;[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C22H22O5.C22H32O2.C14H9I3O4/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2;1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6;15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h6-13,23-24H,3-5H2,1-2H3;7,9-10,12-14H,8,11,15-16H2,1-6H3;1-4,6,18H,5H2,(H,19,20)/b16-10-,17-11-;10-7+,13-12+,17-9+,18-14+; |
Clé InChI |
LTUHDNNQMPNYEU-NCLKYLIUSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C.COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/CCC2)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
Synonymes |
Plethoryl tiratricol-cyclovalone-retinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



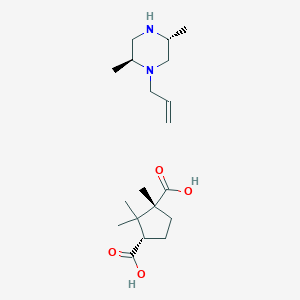

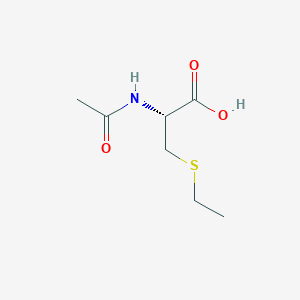

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)


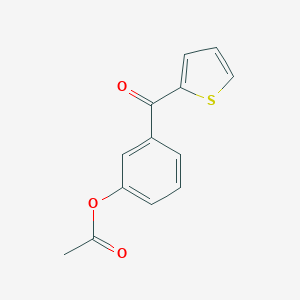
![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
